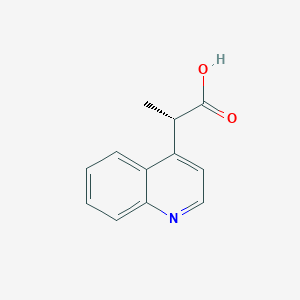

![molecular formula C18H17N3O3S B2831137 6-(furan-2-ylmethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946219-13-2](/img/structure/B2831137.png)

6-(furan-2-ylmethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities . The furan ring and the phenyl ring in the structure could contribute to its physicochemical properties and biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolopyrimidine core, followed by the attachment of the furan and phenyl rings. The methylthio group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with a furan ring attached at one position and a phenyl ring substituted with a methylthio group at another position .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the different functional groups present in the molecule. The furan ring, the phenyl ring, and the pyrrolopyrimidine core could all potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the furan, phenyl, and pyrrolopyrimidine groups. For example, the compound’s solubility could be affected by these groups .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including compounds similar to the one , often involves cycloaddition reactions or modifications of furan derivatives. For instance, Adams et al. (2005) described a synthesis approach through a [4+2]-cycloaddition reaction involving a furan dione reacted with phenyl isocyanate, resulting in a new pyrrolopyrimidine derivative Adams et al., 2005. This methodology could potentially be adapted for the synthesis of the specified compound by altering the substituents involved in the cycloaddition reaction.

Biological Activity and Applications

The structural motifs present in the specified compound are reminiscent of those found in molecules with significant biological activities. Pyrrolopyrimidine derivatives have been studied for various biological activities, including antimicrobial and antiprotozoal properties. For example, Abu-Hashem et al. (2018) synthesized furothiazolo pyrimido quinazolinones with considerable antimicrobial activity Abu‐Hashem, 2018. These findings suggest potential research avenues exploring the antimicrobial properties of the compound , given its structural similarity to the compounds studied.

Material Science Applications

Compounds containing the pyrrolopyrimidine core have also been explored for their utility in material sciences, particularly in organic electronics. Yuan et al. (2012) designed and synthesized low-band-gap donor–acceptor copolymers incorporating pyrrolopyrimidine derivatives for use in organic field-effect transistors and polymer solar cells, highlighting the potential of pyrrolopyrimidine derivatives in advanced material applications Yuan et al., 2012.

Sensor Development

The unique structural features of pyrrolopyrimidine derivatives make them candidates for sensor development, particularly as ionophores for detecting specific ions. Cordaro et al. (2011) investigated a U-shaped molecule synthesized via 1,3-dipolar cycloaddition for its capacity to bind metal cations, demonstrating the potential of structurally similar compounds in sensor applications Cordaro et al., 2011.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(furan-2-ylmethyl)-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-25-13-6-4-11(5-7-13)16-15-14(19-18(23)20-16)10-21(17(15)22)9-12-3-2-8-24-12/h2-8,16H,9-10H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHKDJUSTPAUGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CO4)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(furan-2-ylmethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxyphenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide](/img/structure/B2831055.png)

![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2831056.png)

![6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2831057.png)

![N-(3-fluorophenyl)-3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2831064.png)

![Methyl 6-acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2831067.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile](/img/structure/B2831068.png)

![4-(3,4-dichlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831072.png)

![N-(4-bromo-2-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2831073.png)

![3-[2-(2,4-dimethoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2831074.png)

![2-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2831076.png)